molecular formula C17H27N3O5 B2927877 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide CAS No. 899958-20-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2927877
CAS No.: 899958-20-4
M. Wt: 353.419
InChI Key: FPPRHIVNLHJUCC-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a synthetic organic compound characterized by three key structural motifs:

  • 1,4-Dioxaspiro[4.5]decane core: A spirocyclic ketal system that confers rigidity and influences solubility .
  • Acetamide linker: Connects the spiro ring to the piperazine moiety, enabling hydrogen bonding and conformational flexibility.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5/c1-13(21)19-7-9-20(10-8-19)16(23)15(22)18-11-14-12-24-17(25-14)5-3-2-4-6-17/h14H,2-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPRHIVNLHJUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates both a dioxaspirodecane moiety and an acetylpiperazine group. Its molecular formula is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 318.37 g/mol. The structural characteristics contribute to its interaction with biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC17H22N2O4
Molecular Weight318.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant activity at various neurotransmitter receptors, particularly the serotonin (5-HT) receptors.

  • Serotonin Receptor Agonism : Studies have shown that derivatives of this compound can act as agonists at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, a related compound was reported to have a binding affinity (pD2 = 8.61) for the 5-HT1A receptor, indicating strong pharmacological potential in treating anxiety and depression .
  • Selectivity : The selectivity of these compounds towards serotonin receptors over adrenergic receptors is crucial for minimizing side effects associated with non-selective agents. The aforementioned study demonstrated a moderate selectivity ratio of 18 for the 5-HT1A receptor compared to α1 adrenoceptors .

The mechanism by which this compound exerts its effects involves:

  • Receptor Binding : The compound likely binds to the orthosteric site of the 5-HT1A receptor, inducing conformational changes that activate downstream signaling pathways.
  • Neurotransmitter Modulation : By activating serotonin receptors, this compound can enhance serotonergic transmission, which is beneficial in conditions like depression and anxiety.

Study on Antidepressant Effects

A notable case study involved testing the antidepressant-like effects of a series of derivatives based on the dioxaspiro structure in animal models. The results indicated that certain derivatives significantly reduced immobility time in forced swim tests, suggesting an antidepressant effect .

Neuroprotective Properties

Another area of investigation focused on the neuroprotective properties of compounds derived from this compound. These studies revealed that some derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential utility in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analog 1: N-(3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

  • Key Differences :
    • Replaces the acetylpiperazine group with a 5-methyl-2-oxoimidazolidin-4-ylhexanamide chain.
    • Contains a propargyl linker instead of a methyl group.

Structural Analog 2: GUANADREL SULFATE [(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate]

  • Key Differences :
    • Substitutes the acetamide-acetylpiperazine chain with a guanidine sulfate group.
  • Implications :
    • Guanidine’s positive charge enhances solubility in physiological conditions but limits blood-brain barrier penetration.
    • GUANADREL is an antihypertensive agent, suggesting the target compound’s acetylpiperazine may confer distinct pharmacological effects .

Structural Analog 3: 2-(4-Chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide

  • Key Differences: Replaces acetylpiperazine with a 4-chlorophenoxy group.
  • Lacks the acetylpiperazine’s hydrogen-bonding capacity, likely altering target engagement .

Structural Analog 4: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

  • Key Differences :
    • Substitutes acetylpiperazine with a 4-fluorophenylcyclopropane group.
  • Fluorine’s electron-withdrawing effects may alter electronic properties compared to the acetylpiperazine’s electron-donating acetyl group .

Structural Analog 5: 2-(4-Acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide

  • Key Differences :
    • Replaces the spiro ring with a thiazolo-triazole-ethyl chain.
  • Implications :
    • The thiazolo-triazole system may engage in π-π stacking interactions, enhancing affinity for aromatic binding pockets.
    • Retains the acetylpiperazine group, suggesting shared target pathways (e.g., kinase inhibition) but distinct pharmacokinetics due to the heterocyclic core .

Comparative Analysis Table

Compound Core Structure Key Substituent Molecular Weight Potential Pharmacological Traits
Target Compound 1,4-Dioxaspiro[4.5]decane 4-Acetylpiperazin-1-yl ~333.4 Enzyme/receptor modulation (hypothesized)
N-(3-{Spiro}propargyl)-imidazolidinone 1,4-Dioxaspiro[4.5]decane Imidazolidinone-hexanamide N/A Metabolic stability
GUANADREL SULFATE 1,4-Dioxaspiro[4.5]decane Guanidine sulfate N/A Antihypertensive
2-(4-Chlorophenoxy)-acetamide 1,4-Dioxaspiro[4.5]decane 4-Chlorophenoxy 339.8 Lipophilicity-driven membrane permeation
Thiazolo-triazole analog Thiazolo-triazole 4-Acetylpiperazin-1-yl 444.5 Kinase inhibition (hypothesized)

Q & A

Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclic ring formation and subsequent functionalization. For example:
  • Spirocyclic Core : Cyclization of precursors under reflux conditions (e.g., acetic acid) to form the 1,4-dioxaspiro[4.5]decane moiety. Yield optimization may require adjusting solvent polarity, temperature, and catalyst loading .
  • Amide Coupling : Reacting the spirocyclic intermediate with activated acetylpiperazine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradients) ensures product isolation (54% yield reported for analogous compounds) .
  • Validation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms structural integrity, with characteristic shifts for spirocyclic protons (δ 3.5–4.5 ppm) and acetylpiperazine carbonyls (δ ~170 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are primary tools. For example, the spirocyclic methylene group shows distinct splitting patterns (e.g., δ 3.8 ppm, J = 10 Hz), while the oxoacetamide carbonyl appears at δ ~168 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., puckering angles of the spiro ring). SHELX software refines atomic coordinates, achieving R-factors < 0.05 for high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈N₃O₅: 366.2023) .

Advanced Research Questions

Q. How can computational chemistry approaches predict reactivity and optimize synthetic pathways?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for spiro ring formation. ICReDD’s workflow integrates computed activation energies to prioritize viable pathways .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) by comparing solvation free energies of intermediates .
  • Machine Learning : Training models on reaction databases (e.g., USPTO) identifies optimal catalysts or conditions for acetylpiperazine coupling .

Q. What analytical strategies address discrepancies arising from conformational flexibility in spectroscopic data?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects ring puckering dynamics. Line-shape analysis calculates activation energy (ΔG‡) for conformational interconversion .
  • 2D NOESY : Correlates spatially proximate protons (e.g., spirocyclic methylene and piperazine CH₂ groups) to map low-energy conformers .
  • DFT-MD Simulations : Molecular dynamics at the M06-2X/cc-pVTZ level predict dominant conformers, validated against experimental NMR shifts .

Q. In crystallographic refinement, what challenges arise due to the spirocyclic system, and how are they resolved?

  • Methodological Answer :
  • Disorder Modeling : The spirocyclic ring’s puckering (amplitude ~0.5 Å, phase angle 30°) may require multi-conformer refinement in SHELXL .
  • Hydrogen Bonding : Olex2 visualization identifies key interactions (e.g., acetamide C=O⋯H-N piperazine) to constrain thermal displacement parameters .
  • Twinned Data : Twin refinement (e.g., BASF parameter adjustment) resolves overlapping reflections in low-symmetry space groups .

Q. How do reaction mechanisms differ when synthesizing derivatives with substituent variations?

  • Methodological Answer :
  • Electrophilic Substitution : Electron-withdrawing groups (e.g., -NO₂) on the piperazine ring slow amide coupling (k ≈ 0.02 min⁻¹ vs. 0.05 min⁻¹ for -OCH₃), monitored via in situ IR .
  • Spiro Ring Modifications : Introducing bulkier substituents (e.g., 7-acetyl vs. 8-keto) alters puckering coordinates (q₂ = 0.12 → 0.18), requiring adjusted crystallization solvents (acetonitrile vs. ethanol) .

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